molecular formula C18H15ClN6O2 B2921378 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 903202-10-8

3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one

Cat. No.: B2921378
CAS No.: 903202-10-8
M. Wt: 382.81
InChI Key: VOVVBEJUMQRGCT-UHFFFAOYSA-N
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Description

3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a complex organic compound with a variety of applications in both scientific research and industry. Its unique structure, featuring a combination of a benzoxazole and a triazine ring, offers a range of chemical reactivity and biological activity that makes it a subject of interest in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one typically begins with the preparation of the intermediate triazine and benzoxazole rings. The key steps often involve:

  • Formation of the Triazine Ring: Starting with cyanuric chloride, substitution reactions with aniline and methylamine form the substituted triazine.

  • Benzoxazole Ring Formation: This usually involves the condensation of 2-aminophenol with a carboxylic acid derivative.

  • Coupling Reactions: The triazine and benzoxazole intermediates are then coupled under controlled conditions to form the final compound. Common reagents include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF).

Industrial Production Methods: Industrial production often scales up these laboratory methods, employing continuous flow reactors for improved efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, are crucial. Green chemistry principles are also applied to reduce waste and enhance sustainability.

Chemical Reactions Analysis

3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is involved in several types of chemical reactions:

  • Oxidation: The amino groups can undergo oxidation to form nitro derivatives.

  • Reduction: Reduction reactions, especially of the nitro derivatives, can produce corresponding amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Nucleophiles for substitution reactions include sodium methoxide or amines under mild conditions.

Major Products:

  • Nitro derivatives from oxidation.

  • Amines from reduction reactions.

  • Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as a building block in the synthesis of more complex molecules and materials, particularly in polymer chemistry.

Biology: It is studied for its potential as an antimicrobial agent, given its unique structure that can interact with biological membranes and enzymes.

Medicine: Research is ongoing into its potential therapeutic uses, including as an anticancer agent, due to its ability to interfere with cellular processes.

Industry: The compound finds applications in the development of dyes and pigments, where its stability and color properties are advantageous.

Mechanism of Action

The biological activity of 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is primarily driven by its ability to bind to proteins and enzymes. The triazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules, altering their function and leading to effects such as enzyme inhibition or disruption of cell membrane integrity.

Comparison with Similar Compounds

  • 3-(4-amino-6-methylamino-1,3,5-triazin-2-yl)-1,3-benzoxazole

  • 3-(4-amino-6-(methyl(phenyl)amino)-1,3,5-triazin-2-yl)benzoxazole

  • 2-(4-amino-6-phenylamino-1,3,5-triazin-2-yl)-1,3-benzoxazole

Uniqueness: Compared to similar compounds, 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one has unique substituents that enhance its chemical reactivity and biological activity. The presence of the chlorine atom and the specific arrangement of the triazine and benzoxazole rings confer distinct properties not shared by other closely related structures.

Conclusion

This compound is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of ongoing research, promising new applications and insights in chemistry, biology, medicine, and beyond.

Biological Activity

The compound 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a combination of a triazine ring and a benzoxazole moiety, which have been associated with various biological activities. This article reviews the biological activity of this compound, highlighting its potential applications and mechanisms based on available research.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN6O2 , with a molecular weight of 382.81 g/mol . The presence of diverse functional groups such as amino and chloro groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC18H15ClN6O2
Molecular Weight382.81 g/mol
Functional GroupsAmino, Chloro

Biological Activities

Research indicates that compounds containing triazine and benzoxazole structures often exhibit a variety of biological activities. The specific activities of This compound are still being characterized; however, its structural components suggest potential roles in:

  • Antimicrobial Activity : Triazine derivatives have shown antimicrobial properties in various studies. The presence of the benzoxazole ring may enhance this activity.
  • Anticancer Activity : Similar compounds have been investigated for their anticancer properties. For instance, benzoxazole derivatives are known to inhibit cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.

The biological activity of the compound can be attributed to several mechanisms:

  • Interaction with DNA : Compounds with similar structures often intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of amino groups can facilitate interactions with enzyme active sites, inhibiting their function.

Case Studies and Research Findings

A review of related literature reveals several studies focusing on triazine and benzoxazole derivatives:

  • Anticancer Studies : A study demonstrated that triazine derivatives exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 50 µM) . This suggests that the compound may possess similar anticancer properties.
  • Antimicrobial Activity : Research on related triazine compounds has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications to the triazine and benzoxazole rings can significantly influence biological activity. For example, substitutions at specific positions on the rings enhance potency against target cells .

Comparative Analysis

The following table compares structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
4-amino-6-(methyl(phenyl)amino)-1,3,5-triazineTriazine ring with amino substituentsAntimicrobial
Benzoxazole derivativesBenzoxazole ring systemsAnticancer
Other triazole derivativesNitrogen-rich heterocyclesAntifungal

Properties

IUPAC Name

3-[[4-amino-6-(N-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c1-24(12-5-3-2-4-6-12)17-22-15(21-16(20)23-17)10-25-13-9-11(19)7-8-14(13)27-18(25)26/h2-9H,10H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVVBEJUMQRGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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